molecular formula C17H17ClN2O2S B11193784 4-(2-chlorobenzyl)-N-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide

4-(2-chlorobenzyl)-N-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide

Cat. No.: B11193784
M. Wt: 348.8 g/mol
InChI Key: OQTROQHFCKXHLY-UHFFFAOYSA-N
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Description

4-[(2-CHLOROPHENYL)METHYL]-N-(2-METHOXYETHYL)-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thieno[3,2-b]pyrrole core, which is a fused heterocyclic system, and is substituted with a chlorophenylmethyl group and a methoxyethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 4-[(2-CHLOROPHENYL)METHYL]-N-(2-METHOXYETHYL)-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-b]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative.

    Introduction of the chlorophenylmethyl group: This step often involves a Friedel-Crafts alkylation reaction, where the thieno[3,2-b]pyrrole core is reacted with a chlorophenylmethyl halide in the presence of a Lewis acid catalyst.

    Attachment of the methoxyethyl group: This can be accomplished through a nucleophilic substitution reaction, where the intermediate product is reacted with a methoxyethyl halide under basic conditions.

    Formation of the carboxamide group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-[(2-CHLOROPHENYL)METHYL]-N-(2-METHOXYETHYL)-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, alkoxides, and amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials, catalysts, and ligands for various chemical reactions.

    Biology: The compound has shown potential as a bioactive molecule, with studies investigating its interactions with biological targets such as enzymes and receptors. It may have applications in drug discovery and development.

    Medicine: Due to its potential bioactivity, the compound is being explored for its therapeutic properties. It may have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 4-[(2-CHLOROPHENYL)METHYL]-N-(2-METHOXYETHYL)-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

4-[(2-CHLOROPHENYL)METHYL]-N-(2-METHOXYETHYL)-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thieno[3,2-b]pyrrole derivatives: These compounds share the same core structure but differ in the nature and position of substituents. Examples include 4-[(2-bromophenyl)methyl]-N-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide and 4-[(2-methylphenyl)methyl]-N-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide.

    Chlorophenylmethyl-substituted compounds: These compounds feature a chlorophenylmethyl group but differ in the core structure. Examples include 4-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4H-pyrrole-5-carboxamide and 4-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4H-pyridine-5-carboxamide.

The uniqueness of 4-[(2-CHLOROPHENYL)METHYL]-N-(2-METHOXYETHYL)-4H-THIENO[3,2-B]PYRROLE-5-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C17H17ClN2O2S

Molecular Weight

348.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)thieno[3,2-b]pyrrole-5-carboxamide

InChI

InChI=1S/C17H17ClN2O2S/c1-22-8-7-19-17(21)15-10-16-14(6-9-23-16)20(15)11-12-4-2-3-5-13(12)18/h2-6,9-10H,7-8,11H2,1H3,(H,19,21)

InChI Key

OQTROQHFCKXHLY-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3Cl)C=CS2

Origin of Product

United States

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